2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate
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Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core is a dihydroquinoline ring system, which is a bicyclic heterocycle.
- Attached to the dihydroquinoline, we have a chlorophenyl group.
- The compound also contains an oxoethyl moiety and a diethylcarbamodithioate group.
- Overall, it combines aromatic, heterocyclic, and carbonyl functionalities.
Preparation Methods
- The synthetic route to this compound involves several steps:
Mannich Reaction: Start with a Mannich reaction, where a piperazine derivative (such as 4-bromophenylpiperazine) reacts with an aldehyde (e.g., formaldehyde) and an amine (e.g., 4-methoxyaniline).
Cyclization: The resulting Mannich base undergoes cyclization to form the dihydroquinoline ring.
Thione Formation: Finally, the thione group is introduced via reaction with carbon disulfide.
- Industrial production methods may vary, but these steps provide a general overview.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the sulfur atom to form the corresponding sulfone.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).
Major Products: Sulfone derivatives, substituted dihydroquinolines.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Agrochemicals: Explore its use in crop protection.
Biological Studies: Assess its impact on cellular processes.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these compounds.
Remember that this compound’s detailed research and characterization are essential for a comprehensive understanding
Properties
Molecular Formula |
C25H31ClN2OS2 |
---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C25H31ClN2OS2/c1-6-27(7-2)23(30)31-16-22(29)28-21-11-9-8-10-20(21)25(5,17-24(28,3)4)18-12-14-19(26)15-13-18/h8-15H,6-7,16-17H2,1-5H3 |
InChI Key |
RMFSHOXHGODKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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